molecular formula C7H21N3O3Si B13815807 Methyltris(2-aminoethoxy)silane CAS No. 15942-78-6

Methyltris(2-aminoethoxy)silane

Cat. No.: B13815807
CAS No.: 15942-78-6
M. Wt: 223.35 g/mol
InChI Key: MTFXHUJCCIXNJC-UHFFFAOYSA-N
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Description

Methyltris(2-aminoethoxy)silane is an organosilicon compound with the chemical formula C7H21N3O3Si. It is a versatile silane coupling agent used in various applications due to its ability to form strong bonds between organic and inorganic materials. This compound is particularly valued for its role in enhancing the properties of materials such as polymers, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltris(2-aminoethoxy)silane can be synthesized through the reaction of methyltrichlorosilane with 2-aminoethanol. The reaction typically involves the following steps:

    Hydrolysis: Methyltrichlorosilane is hydrolyzed in the presence of water to form methylsilanetriol.

    Condensation: The methylsilanetriol then reacts with 2-aminoethanol under controlled conditions to form this compound.

The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. Industrial production may also involve the use of catalysts to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyltris(2-aminoethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial in cross-linking reactions.

    Substitution: The amino groups in the compound can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include siloxane polymers and cross-linked networks. These products are valued for their enhanced mechanical and thermal properties .

Scientific Research Applications

Methyltris(2-aminoethoxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyltris(2-aminoethoxy)silane involves the formation of strong covalent bonds between the silane and the substrate. The amino groups in the compound interact with various functional groups on the substrate, leading to the formation of stable siloxane bonds. These bonds enhance the mechanical and thermal properties of the materials .

Comparison with Similar Compounds

Similar Compounds

  • Methyltris(methylethylketoximino)silane
  • Polymethyl(ketoxime)siloxane
  • Methyltrimethoxysilane

Uniqueness

Methyltris(2-aminoethoxy)silane is unique due to its specific functional groups that allow for versatile applications in different fields. Its ability to form strong bonds with both organic and inorganic materials makes it a valuable compound in enhancing the properties of various materials .

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to form strong bonds make it an essential component in the development of advanced materials.

Properties

CAS No.

15942-78-6

Molecular Formula

C7H21N3O3Si

Molecular Weight

223.35 g/mol

IUPAC Name

2-[bis(2-aminoethoxy)-methylsilyl]oxyethanamine

InChI

InChI=1S/C7H21N3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-10H2,1H3

InChI Key

MTFXHUJCCIXNJC-UHFFFAOYSA-N

Canonical SMILES

C[Si](OCCN)(OCCN)OCCN

Origin of Product

United States

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